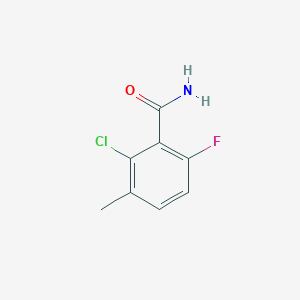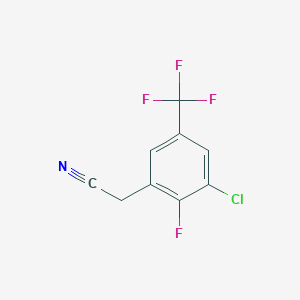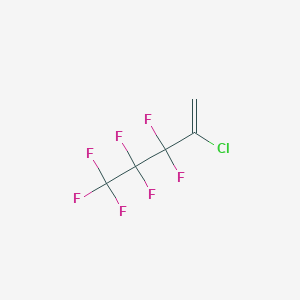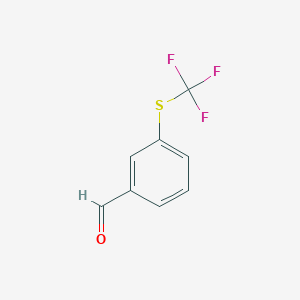
3-(Trifluoromethylthio)benzaldehyde
Overview
Description
3-(Trifluoromethylthio)benzaldehyde is an organic compound with the molecular formula C₈H₅F₃OS It is characterized by the presence of a trifluoromethylthio group attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with trifluoromethylthiolate anion. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions often require heating to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols and amines can react with the trifluoromethylthio group under basic conditions.
Major Products:
Oxidation: 3-(Trifluoromethylthio)benzoic acid.
Reduction: 3-(Trifluoromethylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethylthio)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylthio)benzaldehyde involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethylthio)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
Comparison: 3-(Trifluoromethylthio)benzaldehyde is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. Compared to 3-(Trifluoromethyl)benzaldehyde, it has a higher electron-withdrawing capacity, making it more reactive in certain chemical reactions. The position of the trifluoromethylthio group also influences the compound’s reactivity and interaction with other molecules .
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDFTYGZZLJQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380680 | |
| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51748-27-7 | |
| Record name | 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Trifluoromethylthio)benzaldehyde in the synthesis described in the paper?
A1: this compound serves as a crucial building block in the multi-step synthesis of the target compound, 1-(3′-trifluoromethylthio phenyl)-2-ethylamino propane-1-14C. Specifically, it is reacted with nitroethane to form a nitropropene intermediate, which is further modified to eventually yield the desired labeled anorectic drug [].
Q2: Can you elaborate on the specific reaction involving this compound mentioned in the paper?
A2: The paper describes reacting this compound, labeled with 14C, with nitroethane []. This reaction likely proceeds through a Henry reaction (also known as a nitroaldol reaction). In this reaction, the aldehyde acts as an electrophile, while the nitroethane serves as a nucleophile. This leads to the formation of 1-(3′-trifluoromethylthio phenyl)-2-nitropropene-1-14C, which is then carried forward in the synthetic pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
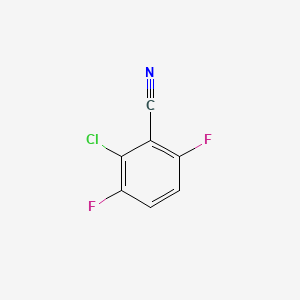



![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)
